(2-Methoxy-5-propylphenyl)boronic acid
Description
(2-Methoxy-5-propylphenyl)boronic acid is a substituted arylboronic acid characterized by a methoxy group at the ortho position and a propyl chain at the para position relative to the boronic acid moiety. This structural configuration influences its electronic properties, solubility, and reactivity, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C10H15BO3 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(2-methoxy-5-propylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
PRCRHBGVASZBMD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CCC)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-propylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of various boronic acids with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-propylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(2-Methoxy-5-propylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-propylphenyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Table 1: Structural Features and Key Properties
*Boronic acids typically exhibit pKa values between 7–10, with electron-withdrawing groups lowering pKa and enhancing binding to diols .
- Methoxy groups at the ortho position enhance steric hindrance, reducing binding kinetics with diols compared to para-substituted analogs like 4-MCPBA .
Table 2: Inhibitory and Cytotoxic Profiles
- Key Observations: Boronic acids with extended alkyl or aromatic substituents (e.g., phenanthren-9-yl) exhibit potent anticancer activity due to enhanced hydrophobic interactions with cellular targets . The methoxyethyl-phenoxy derivative in outperforms trichostatin A (a known HDAC inhibitor) at lower concentrations, suggesting that bulky substituents near the boronic acid enhance target specificity .
Reactivity and Stability
- Hydrolytic Stability :
this compound is expected to undergo slower hydrolysis than electron-deficient analogs (e.g., 4-nitrophenylboronic acid) due to the electron-donating methoxy group, which stabilizes the boronate ester . - pH-Dependent Reactivity : Similar to other boronic acids, its reactivity with diols (e.g., glucose) is optimal at pH > pKa (~9–10), aligning with physiological conditions in specific tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
